molecular formula C16H14O5 B1331825 (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-07-8

(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

Cat. No. B1331825
M. Wt: 286.28 g/mol
InChI Key: WERSMYLCKDYTNS-UHFFFAOYSA-N
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Description

“(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid” is a chemical compound with the formula C₁₆H₁₄O₅ . It is identified by the CAS Number: 664366-07-8 .


Molecular Structure Analysis

The molecular weight of this compound is 286.28 . The InChI code for this compound is 1S/C16H14O5/c1-7-9(3)20-13-6-14-11(4-10(7)13)8(2)12(5-15(17)18)16(19)21-14/h4,6H,5H2,1-3H3,(H,17,18) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 286.28 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Multicomponent Condensation Synthesis : A study by Gorbunov et al. (2018) detailed the synthesis of compounds structurally related to (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid. They developed a method for synthesizing substituted 2-(2-aryl-4-oxo-4H-furo[3,2-c]chromen-3-yl)acetic acids and similar compounds through multicomponent condensation of heterocyclic enols, arylglyoxals, and Meldrum's acid (Gorbunov et al., 2018).

  • New Approach to Synthesis : Lichitsky et al. (2021) described a novel approach for synthesizing 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, demonstrating a two-step multicomponent condensation process. This study highlights the versatility and adaptability in synthesizing structurally diverse furylacetic acid derivatives (Lichitsky et al., 2021).

Biomedical Applications

  • Antineoplastic Activity : Gašparová et al. (2013) investigated 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives for their antineoplastic (anti-tumor) activities. They identified that these compounds, related to the subject compound, possess potential as new leading skeletons for antitumor activity study (Gašparová et al., 2013).

  • Antibacterial Activity : The synthesis and antimicrobial activity of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide were explored by Čačić et al. (2006). These compounds demonstrated potential in developing new antibacterial agents (Čačić et al., 2006).

  • al. (2009) reported on the synthesis of furo[3,2-f]chromanes with demonstrated antimycobacterial activity, offering a potential avenue for the development of new antimycobacterial agents. The study underscores the importance of structural analogs of (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid in medicinal chemistry (Alvey et al., 2009).

Photochemical and Material Science Applications

  • Photoactive Cellulose Derivatives : Wondraczek et al. (2012) synthesized photoactive derivatives of cellulose using a compound structurally related to the subject chemical. These derivatives were water-soluble and showed potential for creating smart materials due to their light-triggered photodimerization capabilities (Wondraczek et al., 2012).

  • Antioxidant Activity : Kadhum et al. (2011) studied the antioxidant activity of new coumarin derivatives, related to the chemical . These compounds showed promising results in radical scavenging assays, suggesting their utility as antioxidants (Kadhum et al., 2011).

Safety And Hazards

This compound is identified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-7-9(3)20-13-6-14-11(4-10(7)13)8(2)12(5-15(17)18)16(19)21-14/h4,6H,5H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERSMYLCKDYTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 2
(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 3
(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 4
(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 5
(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Reactant of Route 6
(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

Citations

For This Compound
1
Citations
IV Nagorichna, IP Dubovik, MM Garazd… - Chemistry of natural …, 2003 - researchgate.net
Furocoumarins are an important group of natural bioregulators. These compounds are mainly derivatives of the widely distributed natural linear furocoumarin psoralen. Its angular …
Number of citations: 11 www.researchgate.net

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